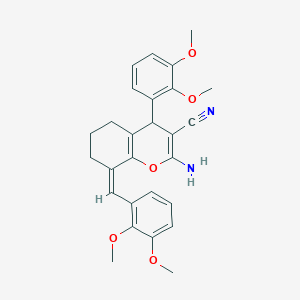

![molecular formula C15H15F4N3O3S B280005 methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)

methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

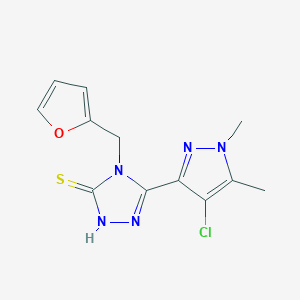

Methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate, also known as Compound A, is a novel small molecule with potential therapeutic applications. It was first synthesized in 2013 by a team of researchers from the University of California, San Francisco, and has since been the subject of several scientific studies. In

Wissenschaftliche Forschungsanwendungen

Methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A has been shown to have potential therapeutic applications in several areas of research. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound A was a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. This makes it a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Another study published in the Journal of Biological Chemistry found that this compound A was able to inhibit the growth of cancer cells in vitro and in vivo by targeting the ACC pathway. This suggests that it could be a promising candidate for cancer therapy.

Wirkmechanismus

Methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A works by inhibiting the enzyme ACC, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, this compound A reduces the amount of fatty acids produced by the body, which can have several beneficial effects. For example, it can reduce the amount of fat stored in adipose tissue, which can help to prevent obesity and related metabolic disorders. It can also reduce the amount of fat stored in the liver, which can help to prevent non-alcoholic fatty liver disease.

Biochemical and Physiological Effects

This compound A has several biochemical and physiological effects that have been studied in vitro and in vivo. In a study published in the Journal of Lipid Research, researchers found that this compound A was able to reduce the amount of triglycerides and cholesterol in the blood of mice fed a high-fat diet. This suggests that it could be a potential treatment for hyperlipidemia.

Another study published in the Journal of Medicinal Chemistry found that this compound A was able to improve glucose tolerance and insulin sensitivity in obese mice. This suggests that it could be a potential treatment for type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A is that it is a small molecule, which makes it easier to synthesize and study than larger molecules such as proteins. It is also relatively stable and can be stored for long periods of time without degradation.

One limitation of this compound A is that it is a potent inhibitor of ACC, which can have both positive and negative effects. While inhibiting ACC can be beneficial for the treatment of metabolic disorders and cancer, it can also lead to side effects such as liver toxicity and muscle wasting.

Zukünftige Richtungen

There are several potential future directions for research on methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A. One area of research could be the development of more selective inhibitors of ACC that have fewer side effects. Another area of research could be the development of combination therapies that target multiple pathways involved in metabolic disorders and cancer.

Conclusion

In conclusion, this compound A is a novel small molecule with potential therapeutic applications in the treatment of metabolic disorders and cancer. Its mechanism of action involves the inhibition of the enzyme ACC, which has several beneficial effects on the body. While there are both advantages and limitations to its use in lab experiments, there are several potential future directions for research on this compound.

Synthesemethoden

The synthesis of methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A involves a multi-step process that begins with the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with ethyl 2-bromo-2-methylpropanoate in the presence of a palladium catalyst. This reaction yields the intermediate compound, which is then reacted with 4,5-dimethyl-3-thiophenecarboxylic acid in the presence of triethylamine to form the final product, this compound A. The overall yield of this synthesis method is around 20%.

Eigenschaften

Molekularformel |

C15H15F4N3O3S |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

methyl 2-[[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |

InChI |

InChI=1S/C15H15F4N3O3S/c1-6-7(2)26-14(11(6)15(24)25-3)20-10(23)5-22-9(13(18)19)4-8(21-22)12(16)17/h4,12-13H,5H2,1-3H3,(H,20,23) |

InChI-Schlüssel |

CGDSVILKFAMXFU-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F)C |

Kanonische SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

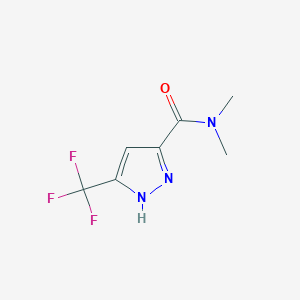

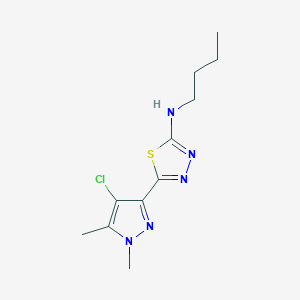

![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)

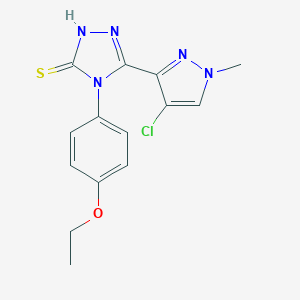

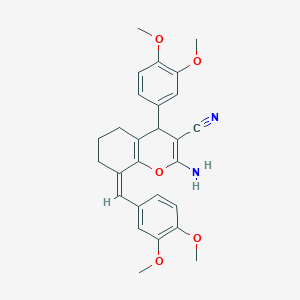

![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)

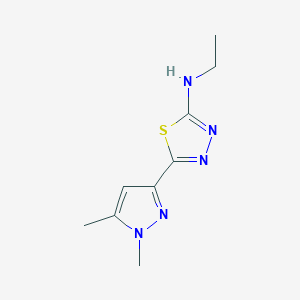

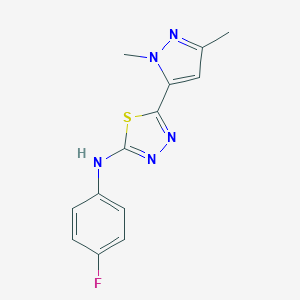

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)

![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)